Decahydroisoquinoline-3-carboxylic acid
Overview
Description
Decahydroisoquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the chemical formula C10H17NO2. It is a derivative of isoquinoline and is characterized by a fully saturated ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of decahydroisoquinoline-3-carboxylic acid typically involves the hydrogenation of isoquinoline or tetrahydroisoquinoline. One common method includes the selective hydrogenation of isoquinoline using a suitable catalyst under controlled conditions . Another approach involves the conversion of (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide to (S)-decahydroisoquinoline-3-carboxylic acid t-butylamide, followed by further processing .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize high-pressure hydrogenation reactors and specific catalysts to achieve efficient conversion rates. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Decahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Decahydroisoquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of decahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an AMPA receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating excitatory synaptic transmission in the brain. This action can have neuroprotective effects and is being explored for the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline-3-carboxylic acid: A less saturated analog with similar structural features.
Isoquinoline-3-carboxylic acid: The unsaturated parent compound.
6-substituted decahydroisoquinoline-3-carboxylic acids: Variants with substitutions at the 6-position, which can alter their biological activity.
Uniqueness
Decahydroisoquinoline-3-carboxylic acid is unique due to its fully saturated ring system, which imparts distinct chemical and biological properties. Its ability to act as an AMPA receptor antagonist sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSENYWQRQUNUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNC(CC2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002859 | |
Record name | Decahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82717-30-4 | |
Record name | Decahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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